4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate
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Overview
Description
4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.
Coupling reactions: The benzyl group and other substituents are introduced through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can lead to amine derivatives .
Scientific Research Applications
4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: It is used in studies exploring its interactions with biological targets such as enzymes and receptors.
Drug Development: The compound serves as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole have similar structures and biological activities.
Azetidine Derivatives: Compounds such as 3-(azetidin-1-yl)propanoic acid share the azetidine ring and exhibit similar pharmacological properties.
Benzamide Derivatives: Compounds like N-(3-benzyl-1,2,4-oxadiazol-5-yl)benzamide are structurally related and used in similar research applications.
Uniqueness
4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is unique due to its combination of the 1,2,4-oxadiazole ring, azetidine ring, and benzamide moiety, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3.C2H2O4/c22-20(28)15-6-8-17(9-7-15)23-19(27)13-26-11-16(12-26)21-24-18(25-29-21)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2,(H2,22,28)(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIMDJBYHUXJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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